(Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine
Overview
Description
(Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine is a heterocyclic compound that contains both a furan ring and a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and thiazole rings in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine typically involves the reaction of a furan derivative with a thiazole derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where a furan derivative, such as tetrahydrofuran-2-carboxylic acid, is reacted with a thiazole derivative, such as thiazol-2-ylmethylamine, in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: Both the furan and thiazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the thiazole ring can yield dihydrothiazole derivatives.
Scientific Research Applications
(Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The furan and thiazole rings can interact with various enzymes and receptors, leading to modulation of their activity. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, resulting in anticancer activity.
Comparison with Similar Compounds
Similar Compounds
(Tetrahydro-furan-2-ylmethyl)-thiophen-2-ylmethyl-amine: Similar structure but contains a thiophene ring instead of a thiazole ring.
(Tetrahydro-furan-2-ylmethyl)-imidazol-2-ylmethyl-amine: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
(Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine is unique due to the presence of both furan and thiazole rings, which impart distinct chemical and biological properties
Properties
IUPAC Name |
1-(oxolan-2-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-2-8(12-4-1)6-10-7-9-11-3-5-13-9/h3,5,8,10H,1-2,4,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQDUWDHDLFWMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=NC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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